molecular formula C7H15NO B8013383 (3S)-3-(Methoxymethyl)-piperidine HCl

(3S)-3-(Methoxymethyl)-piperidine HCl

Cat. No.: B8013383
M. Wt: 129.20 g/mol
InChI Key: ZVNNEPYIBDITIW-ZETCQYMHSA-N
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Description

(3S)-3-(Methoxymethyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The (3S)-3-(Methoxymethyl)-piperidine hydrochloride compound is characterized by the presence of a methoxymethyl group attached to the third carbon atom in the piperidine ring, with the stereochemistry specified as the S-enantiomer. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Methoxymethyl)-piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Stereoselective Synthesis: The stereochemistry of the compound is controlled using chiral catalysts or chiral starting materials to ensure the formation of the S-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-(Methoxymethyl)-piperidine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Methoxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3S)-3-(Methoxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(Methoxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(Methoxymethyl)-piperidine hydrochloride: The R-enantiomer of the compound.

    N-Methylpiperidine: A structurally similar compound with a methyl group instead of a methoxymethyl group.

    Piperidine: The parent compound without any substituents.

Uniqueness

(3S)-3-(Methoxymethyl)-piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where stereochemistry and functional groups play a crucial role in determining the compound’s activity and efficacy.

Properties

IUPAC Name

(3S)-3-(methoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNEPYIBDITIW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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